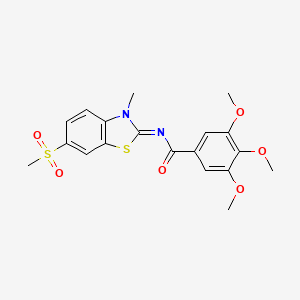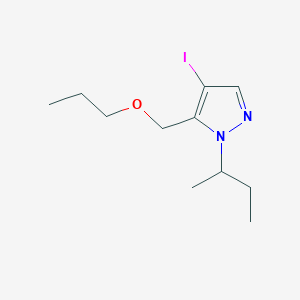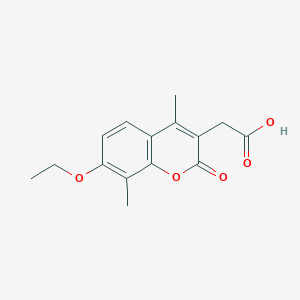
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of sulfonamide compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain diseases such as glaucoma.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting angiotensin-converting enzyme. It has also been shown to have potent antioxidant activity, which can be beneficial in the treatment of various oxidative stress-related diseases. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of Compound X is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Compound X in lab experiments is its relatively high cost compared to other compounds with similar inhibitory activity.
将来の方向性
There are several future directions for the study of Compound X. One potential direction is the development of new drugs for the treatment of various diseases based on its inhibitory activity against various enzymes and receptors. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Conclusion:
In conclusion, Compound X is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against various enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential applications in scientific research.
合成法
The synthesis of Compound X involves the reaction of 2,6-dioxopiperidine-1-carboxylic acid with 3-(4-fluorophenoxy)benzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with ethanesulfonyl chloride to obtain the final product. The synthesis of Compound X has been optimized to yield high purity and yield.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, angiotensin-converting enzyme, and dopamine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOZUGPKDOERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)
![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)


![5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2950018.png)
![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide](/img/structure/B2950027.png)